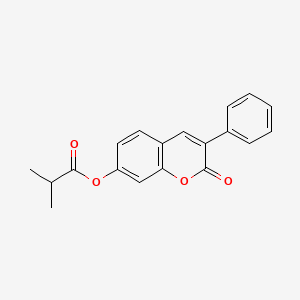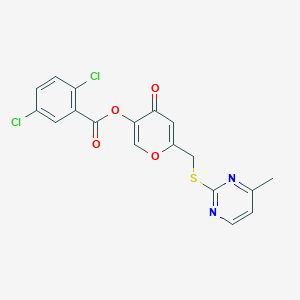
5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular weight of 182.2 . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, were synthesized for the treatment of Alzheimer’s disease (AD) .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11FN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 38-40 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
1. Cancer Treatment and Mechanistic Insights
5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine, a type of fluorinated pyrimidine, is primarily utilized in the treatment of cancer. Research has shown that these compounds, especially 5-Fluorouracil (5-FU), play a crucial role in treating over two million cancer patients annually. Their utility stems from their ability to inhibit key enzymes involved in DNA and RNA synthesis, thus preventing the proliferation of cancer cells. Beyond its well-established role in inhibiting thymidylate synthase, 5-FU and its derivatives have been implicated in inhibiting various RNA- and DNA-modifying enzymes, offering potential avenues for more precise cancer treatment in the era of personalized medicine (Gmeiner, 2020).
2. Antimalarial Applications
Interestingly, derivatives of this compound have been found to exhibit significant antimalarial activity. Compounds like 5-fluoro orotate have shown promising results in inhibiting the growth of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. These findings highlight the potential of these compounds in designing new antimalarial drugs, capitalizing on their ability to inhibit crucial enzymes in the pyrimidine biosynthetic pathway of the malaria parasite (Krungkrai, Krungkrai, & Phakanont, 1992).
3. Anticonvulsant Properties
In the realm of neurology, this compound derivatives have been explored for their anticonvulsant properties. Compounds synthesized from 3-amino-2-thiophenecarboxylic acid methyl ester have demonstrated promising results in in vivo anticonvulsant activity tests. These findings are essential for developing new therapeutics for managing seizure disorders, offering alternatives to traditional anticonvulsant medications (Wang, Piao, Zhang, & Quan, 2015).
Wirkmechanismus
Target of Action
A structurally similar compound, 5-fluorouracil, is known to target thymidylate synthase . This enzyme plays a crucial role in DNA synthesis, and its inhibition can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Mode of Action
It’s plausible that it might share a similar mechanism with 5-fluorouracil, which interferes with dna synthesis by blocking the conversion of deoxyuridylic acid to thymidylic acid, a critical step in dna replication .
Biochemical Pathways
Given its potential similarity to 5-fluorouracil, it may impact the thymidylate synthase pathway, leading to disruption of dna synthesis and cell death .
Result of Action
If it shares a similar mechanism with 5-fluorouracil, it could lead to disruption of dna synthesis and subsequent cell death, particularly in rapidly dividing cells .
Safety and Hazards
The safety information for “5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine” includes hazard statements H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The nature of these interactions often involves the inhibition of key enzymes involved in DNA and RNA synthesis, thereby interfering with cell growth and division .
Cellular Effects
Fluoropyrimidines are known to have significant effects on various types of cells and cellular processes . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluoropyrimidines are known to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Fluoropyrimidines are known to have time-dependent effects on cellular function
Dosage Effects in Animal Models
Fluoropyrimidines are known to have dosage-dependent effects in animal models . These can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Fluoropyrimidines are known to interact with various enzymes and cofactors in metabolic pathways . These interactions can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Fluoropyrimidines are known to interact with various transporters and binding proteins . These interactions can have effects on the localization or accumulation of the compound .
Subcellular Localization
Fluoropyrimidines are known to be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
5-fluoro-2-(4-propan-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4/c1-9(2)15-3-5-16(6-4-15)11-13-7-10(12)8-14-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDMTBCPBDXAHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2417016.png)
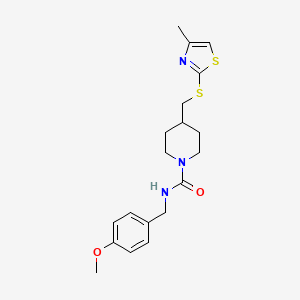
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2417018.png)
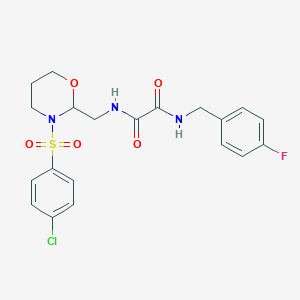

![3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B2417024.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2417025.png)
![3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2417026.png)
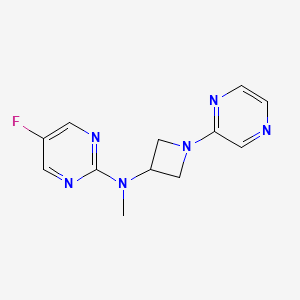
![2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2417028.png)
![1-methyl-6-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2417034.png)
![1-[(4-Fluorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2417035.png)
